NVP-CGM097 is a novel compound classified as a small-molecule inhibitor targeting the interaction between the p53 protein and the MDM2 (Murine Double Minute 2) oncogene. This compound is notable for its potential in cancer therapy, particularly in restoring the function of mutant p53, which is frequently altered in various types of cancer. The development of NVP-CGM097 is part of a broader effort to target the p53-MDM2 interaction, aiming to reactivate the tumor suppressor function of p53 in cancer cells where it is often compromised.
NVP-CGM097 was developed by researchers at Daiichi Sankyo and is based on the structure of Nutlin-3, a previously characterized MDM2 inhibitor. The compound belongs to a class of drugs known as p53-MDM2 antagonists, which are designed to disrupt the negative regulation of p53 by MDM2, thereby enhancing p53-mediated apoptosis in cancer cells. The compound has undergone various stages of preclinical and clinical evaluation, demonstrating promising antitumor activity in models expressing wild-type p53 .
The synthesis of NVP-CGM097 involves several key steps that highlight its complex chemical structure. The process begins with the formation of a dihydroisoquinolinone derivative, which serves as a core structure.
Key Steps in Synthesis:
The synthetic route has been optimized to minimize the number of steps and maximize yield, demonstrating efficiency in producing this complex molecule.
NVP-CGM097 has a unique molecular structure characterized by a pyrazolopyrrolidinone core. Its molecular formula can be represented as CHNO, reflecting its intricate arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
Structural Features:
NVP-CGM097 undergoes several key chemical reactions that are crucial for its mechanism of action:
These reactions underline the compound’s potential as an effective therapeutic agent against tumors harboring mutant forms of p53.
The mechanism through which NVP-CGM097 exerts its effects involves several critical steps:
This multi-faceted mechanism highlights NVP-CGM097's role as a potential therapeutic agent in restoring normal cellular functions in cancerous tissues.
NVP-CGM097 exhibits several important physical and chemical properties:
These properties are essential for understanding its formulation and delivery methods in clinical settings.
NVP-CGM097 has significant applications in scientific research and clinical settings:
The p53 tumor suppressor protein, encoded by the TP53 gene, serves as a critical "guardian of the genome" by regulating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress [6] [10]. In >50% of human cancers, p53 is inactivated through mutations or degradation pathways—primarily mediated by the E3 ubiquitin ligase MDM2 (HDM2 in humans) [1] [10]. MDM2 forms an auto-regulatory negative feedback loop with p53: p53 transcriptionally activates MDM2 expression, while MDM2 ubiquitinates p53, targeting it for proteasomal degradation [1] [6]. In p53-wild-type (p53^wt^) tumors, MDM2 overexpression is a common oncogenic mechanism, observed in leukemias, sarcomas, and neuroendocrine tumors, leading to unchecked proliferation [5] [10].
Small-molecule inhibitors like NVP-CGM097 exploit this dependency by blocking MDM2-p53 binding, thereby stabilizing p53 and reactivating its tumor-suppressive functions. Preclinical studies confirm that p53-wild-type status is a prerequisite for sensitivity to these inhibitors. For example, in neuroendocrine tumor models, p53^wt^ GOT1 cells showed dose-dependent reduction in viability (47.7% at 2,500 nM), while p53-mutant lines (BON1, NCI-H727) were resistant [5]. This selectivity underpins the clinical development of MDM2 inhibitors for cancers retaining functional p53.
Table 1: MDM2-P53 Inhibitors in Clinical Development
Compound | Chemical Class | Clinical Status | Key Features |
---|---|---|---|
NVP-CGM097 | Dihydroisoquinolinone | Phase I | High selectivity, additive effects with chemo |
RG7112 | Cis-imidazoline | Phase I | First clinical MDM2 inhibitor |
HDM201 | Piperidinone | Phase I/II | Second-generation, optimized pharmacokinetics |
SAR405838 | Spiro-oxindole | Phase I | Potent in liposarcoma models |
The MDM2-p53 interaction is governed by a well-defined hydrophobic cleft in MDM2’s N-terminal domain, which binds an α-helical transactivation domain (TAD) of p53. Key residues—Phe19, Trp23, and Leu26—on p53 form the core binding motif, inserting into discrete sub-pockets of MDM2 [1] [7] [10]. This interface creates a druggable "hot spot" despite typical challenges in targeting protein-protein interactions (PPIs) [1].
NVP-CGM097, a stereospecific dihydroisoquinolinone derivative, mimics these critical p53 residues. Crystallographic studies (PDB: 4ZYF) reveal that its:
The active stereoisomer of NVP-CGM097 achieves sub-nanomolar binding affinity (K~d~ = 2.3 nM) through additional contacts with MDM2’s solvent-accessible regions, including hydrogen bonds with Gln72 and backbone carbonyls [7]. In contrast, its stereoisomer (designated NVP-CGM097 stereoisomer) shows no significant MDM2-binding or antiproliferative activity, underscoring the role of chiral specificity in molecular recognition [4]. This precision enables selective disruption of the p53-MDM2 complex without affecting structurally similar PPIs.
Figure 1: Binding Mode of NVP-CGM097 in MDM2 Hydrophobic Cleft (PDB 4ZYF)
[MDM2 Protein Surface] | Hydrophobic Pocket | ├── Sub-pocket 1 (Leu26): Binds 4-chlorophenyl ├── Sub-pocket 2 (Trp23): Engages 6-methoxy group └── Sub-pocket 3 (Phe19): Anchors isopropoxy moiety [Critical H-bonds]: NVP-CGM097 with MDM2 Gln72/backbone
The MDM2-p53 interaction is evolutionarily conserved across vertebrates, highlighting its fundamental role in cellular homeostasis. Phylogenetic analyses reveal that the MDM2-binding α-helix of p53 and its complementary hydrophobic cleft in MDM2 emerged >500 million years ago in jawed fish and remain conserved in mammals [6] [10]. This conservation stems from selective pressures to balance p53’s tumor-suppressive functions with its potential to cause developmental toxicity or autoimmunity if overactivated [1] [6].
Key evolutionary adaptations include:
This deep conservation underscores why successful inhibitors like NVP-CGM097 must precisely replicate ancient molecular contacts. The stereoisomer’s inactivity further illustrates that evolutionary refinement created a geometrically constrained interface intolerant to topological deviations [4] [7].
Table 2: Evolutionary Conservation of MDM2-p53 Interface Residues
Species | p53 Key Residues | MDM2 Binding Pockets | Divergence Time (MYA) |
---|---|---|---|
Human (H. sapiens) | Phe19, Trp23, Leu26 | Hydrophobic cleft | 0 |
Mouse (M. musculus) | Identical | Structurally conserved | 90 |
Zebrafish (D. rerio) | Phe19, Tyr23, Leu26 | Partially conserved | 450 |
Shark (C. milii) | Phe19, His23, Leu26 | Rudimentary cleft | 500 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7